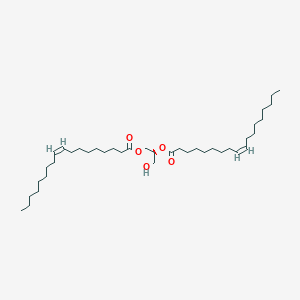

1,2-Dioleoyl-Sn-Glycerol

Descripción

DG(18:1(9Z)/18:1(9Z)/0:0) is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Sciadopitys verticillata with data available.

DG(18:1(9Z)/18:1(9Z)/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.

Propiedades

IUPAC Name |

[(2S)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18-/t37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSHUZFNMVJNKX-LLWMBOQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312870 | |

| Record name | 1,2-Dioleoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(18:1(9Z)/18:1(9Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24529-88-2 | |

| Record name | 1,2-Dioleoyl-sn-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24529-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sn-1,2-Dioleoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024529882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dioleoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1,2-DIOLEATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B6KAM5VNK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of 1,2-Dioleoyl-sn-Glycerol in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dioleoyl-sn-glycerol (DOG) is a biologically significant diacylglycerol (DAG) that functions as a critical second messenger in a multitude of cellular signaling pathways. As an analog of endogenous DAG, DOG is an essential tool for dissecting the intricacies of signal transduction. Its primary role lies in the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a vast array of cellular processes, including proliferation, differentiation, apoptosis, and metabolism. This technical guide provides an in-depth exploration of the role of this compound in cell signaling, offering quantitative data, detailed experimental protocols, and visual representations of the involved pathways to empower researchers and drug development professionals in their scientific endeavors.

Introduction: this compound as a Key Second Messenger

This compound is a species of diacylglycerol characterized by the presence of two oleic acid chains esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone. In the landscape of cellular communication, DAGs are transient signaling molecules generated at the plasma membrane in response to extracellular stimuli. The hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) is a primary route for the production of DAG and inositol (B14025) 1,4,5-trisphosphate (IP3).[1][2] While IP3 triggers the release of intracellular calcium, DAG remains within the membrane to recruit and activate its downstream effectors, most notably the Protein Kinase C (PKC) family of enzymes.[3]

Due to its structural similarity to endogenous DAGs, this compound serves as a potent and specific tool for the experimental activation of PKC-dependent signaling pathways, allowing for the elucidation of their complex and multifaceted roles in cellular physiology and pathophysiology.

The Central Role of this compound in Protein Kinase C Activation

The activation of conventional and novel PKC isoforms is a cornerstone of this compound's function in cell signaling. PKC isozymes are characterized by a regulatory domain containing one or more C1 domains, which are the binding sites for DAG and phorbol (B1677699) esters.[4] The binding of this compound to the C1 domain induces a conformational change in the PKC molecule, leading to the removal of an autoinhibitory pseudosubstrate from the catalytic domain and subsequent activation of the kinase.[5]

The affinity of PKC isoforms for DAG varies, influencing the specific cellular responses to different stimuli. Novel PKC (nPKC) isoforms (e.g., δ, ε, η, θ) exhibit a significantly higher affinity for DAG compared to conventional PKC (cPKC) isoforms (α, β, γ), a difference attributed to a single amino acid variation in the C1b domain.[5] This differential affinity allows for a graded and specific response to varying concentrations of DAG.

Quantitative Data on DAG Analog Binding and Activation

The following table summarizes key quantitative parameters related to the interaction of DAG analogs with PKC and their effects on cellular processes. It is important to note that direct binding affinity data for this compound with a wide range of PKC isoforms is not extensively available in the public domain. The data presented for 1,2-dioctanoyl-sn-glycerol, a closely related and frequently studied DAG analog, provides valuable insights into the binding dynamics.

| Parameter | Molecule | Target | Value | Reference |

| Binding Affinity (Kd) | 1,2-dioctanoyl-sn-glycerol | C1B domain of PKCα | 24.2 ± 2 µM | [6] |

| Half-maximal effective concentration (EC50) | 1,2-dioctanoyl-sn-glycerol | Inhibition of L-type Ca2+ current | 2.2 µM | [7] |

| Half-maximal effective concentration (EC50) | Carbachol-induced 1,2-sn-diacylglycerol accumulation | Airway smooth muscle | 2.1 x 10⁻⁸ M | [8] |

Signaling Pathways Modulated by this compound

The activation of PKC by this compound initiates a cascade of downstream phosphorylation events that regulate numerous cellular functions.

Upstream Generation of 1,2-Diacylglycerol

The primary pathway for the generation of 1,2-diacylglycerol involves the hydrolysis of PIP2 by phospholipase C (PLC) enzymes. Various isoforms of PLC are activated by different upstream signals, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[1][2]

Downstream Effectors of PKC Activation

Once activated by this compound, PKC phosphorylates a wide range of substrate proteins, leading to diverse cellular responses. Two well-characterized downstream targets of PKC are Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) and Adducin.

-

MARCKS: This protein is involved in regulating the actin cytoskeleton, and its phosphorylation by PKC causes its translocation from the plasma membrane to the cytoplasm, leading to changes in cell morphology and motility.[7][9]

-

Adducin: Another cytoskeletal protein, adducin's function in promoting the association of spectrin (B1175318) with actin is inhibited by PKC-mediated phosphorylation.[4][6] This plays a role in the dynamic regulation of the membrane-cytoskeleton interface.

The activation of these and other substrates by the DOG-PKC axis has profound implications for processes such as cell proliferation, gene expression, and cytoskeletal organization.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

In Vitro Protein Kinase C Activity Assay

This protocol describes a radiometric assay to measure the activity of PKC using a peptide substrate.

Materials:

-

Purified PKC enzyme

-

This compound (DOG)

-

Phosphatidylserine (PS)

-

PKC peptide substrate (e.g., Ac-MBP(4-14))

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare lipid vesicles by co-sonicating DOG and PS in an appropriate buffer.

-

In a microcentrifuge tube, combine the kinase reaction buffer, lipid vesicles, and PKC peptide substrate.

-

Add the purified PKC enzyme to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immersing it in TCA.

-

Wash the phosphocellulose papers extensively with TCA to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

Cell Proliferation Assay Using this compound

This protocol outlines a method to assess the effect of DOG on cell proliferation using a colorimetric assay such as the MTT or WST-1 assay.[10]

Materials:

-

Cell line of interest (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium

-

This compound (DOG)

-

Vehicle control (e.g., DMSO)

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT assay)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of DOG or vehicle control. A typical concentration range for DAG analogs is 1-100 µM.

-

Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

-

Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

If using the MTT assay, add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell proliferation as a percentage relative to the vehicle-treated control cells.

Lipid Extraction and Quantification by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological sample (e.g., cell pellet, tissue homogenate)

-

Internal standard (e.g., deuterated DOG)

-

Organic solvents (e.g., chloroform, methanol, isopropanol)

-

LC-MS/MS system

Procedure:

-

Sample Homogenization: Homogenize the biological sample in an appropriate buffer.

-

Lipid Extraction: Perform a liquid-liquid extraction using a suitable solvent system (e.g., Folch or Bligh-Dyer method) to separate the lipids from other cellular components. Add the internal standard at the beginning of the extraction.

-

Solvent Evaporation: Evaporate the organic solvent containing the lipids under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase.

-

LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a suitable LC column (e.g., C18) and a mobile phase gradient to separate the lipids. Set the mass spectrometer to monitor the specific parent and fragment ion transitions for DOG and the internal standard.

-

Data Analysis: Quantify the amount of DOG in the sample by comparing its peak area to that of the internal standard.

Conclusion

This compound is an indispensable tool for investigating the complex world of cell signaling. Its ability to specifically activate Protein Kinase C provides a powerful means to unravel the downstream consequences of this pivotal signaling hub. The quantitative data, detailed protocols, and pathway diagrams presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further discoveries in the role of diacylglycerol signaling in health and disease. As our understanding of these pathways deepens, so too will our ability to develop novel therapeutic strategies that target the intricate network of cellular communication.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound | CAS#:24529-88-2 | Chemsrc [chemsrc.com]

- 3. This compound | C39H72O5 | CID 9543716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Adducin is an in vivo substrate for protein kinase C: phosphorylation in the MARCKS-related domain inhibits activity in promoting spectrin-actin complexes and occurs in many cells, including dendritic spines of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A single residue in the C1 domain sensitizes novel protein kinase C isoforms to cellular diacylglycerol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The membrane cytoskeletal protein adducin is phosphorylated by protein kinase C in D1 neurons of the nucleus accumbens and dorsal striatum following cocaine administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein kinase C regulates MARCKS cycling between the plasma membrane and lysosomes in fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The myristoylated alanine-rich C-kinase substrate (MARCKS) is sequentially phosphorylated by conventional, novel and atypical isotypes of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Embrace: An In-depth Technical Guide to the Activation of Protein Kinase C by 1,2-Dioleoyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC), a family of serine/threonine kinases, stands as a pivotal node in a multitude of cellular signaling pathways, governing processes from cell proliferation and differentiation to apoptosis. The activation of conventional and novel PKC isoforms is intricately regulated by the second messenger sn-1,2-diacylglycerol (DAG). This technical guide provides a comprehensive exploration of the mechanism by which 1,2-Dioleoyl-sn-glycerol (DOG), a biologically relevant DAG species, orchestrates the activation of PKC. We will delve into the structural basis of this interaction, the cooperative roles of cofactors, and the experimental methodologies employed to elucidate this fundamental signaling event.

The Core Mechanism: A Symphony of Molecular Interactions

The activation of Protein Kinase C by this compound is a multi-step process that involves the interplay of protein domains, lipid cofactors, and ions, culminating in a conformational change that unleashes the kinase's catalytic activity. At the heart of this mechanism lies the C1 domain, a conserved cysteine-rich motif within the regulatory region of conventional and novel PKC isoforms.[1]

In its inactive state, PKC resides in the cytosol with its pseudosubstrate domain nestled within the active site, effectively autoinhibiting its kinase function. The arrival of a signal that triggers the hydrolysis of membrane phospholipids (B1166683), such as phosphatidylinositol 4,5-bisphosphate (PIP2), leads to the generation of this compound within the plasma membrane.

This localized increase in DAG concentration serves as a beacon for PKC. For conventional PKC isoforms (cPKCs), an initial, calcium-dependent translocation to the membrane is mediated by their C2 domain, which binds to negatively charged phospholipids like phosphatidylserine (B164497) (PS).[2] Once anchored to the membrane, the C1 domains are positioned to interact with DAG. The binding of this compound to the C1 domain induces a profound conformational change, extricating the pseudosubstrate from the active site and rendering the kinase catalytically competent to phosphorylate its downstream targets.[3] Novel PKC isoforms (nPKCs), which lack a calcium-sensitive C2 domain, are recruited to the membrane and activated directly by DAG.

Quantitative Insights into PKC Activation by Diacylglycerols

The affinity of PKC for diacylglycerols is a critical determinant of its activation. While precise Kd and EC50 values for this compound across all PKC isoforms are not extensively documented in a consolidated format, studies on various DAG analogs and PKC isoforms provide valuable quantitative insights. The table below summarizes available data and comparative findings. It is important to note that these values can be influenced by the experimental system, including the lipid composition of micelles or vesicles used in in vitro assays.

| PKC Isoform | Ligand | Parameter | Value | Experimental Context | Reference(s) |

| PKCα | 1,2-dioctanoyl-sn-glycerol (DiC8) | IC50 (inhibition of Ca2+ current) | ~2.2 µM | Whole-cell patch-clamp in rat ventricular myocytes | [4] |

| Not Specified | 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) | EC50 (inhibition of Ca2+ currents) | ~25 µM | Whole-cell patch-clamp in GH3 cells | [5] |

| Not Specified | Carbachol (B1668302) (inducing 1,2-sn-diacylglycerol) | EC50 (for 1,2-sn-diacylglycerol accumulation) | 2.1 x 10-8 M | Airway smooth muscle | [6] |

| PKCα | 1,2-Dipalmitoyl-glycerol (DPG) | Concentration for max activity | 30 mol % | In POPC/POPS vesicles | [7] |

| PKCα | 1-Palmitoyl-2-oleoyl-glycerol (POG) | Concentration for max activity | ~10 mol % | In POPC/POPS vesicles | [7] |

| PKCα C1A Domain | Diacylglycerol | Affinity | High | Isothermal calorimetry and surface plasmon resonance | [8] |

| PKCγ C1A & C1B Domains | Diacylglycerol | Affinity | Comparably High | Isothermal calorimetry and surface plasmon resonance | [8] |

Visualizing the Molecular choreography

To better understand the intricate steps and relationships in PKC activation, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathway of PKC Activation

Domain Interactions in PKC Activation

Experimental Protocols

The study of PKC activation by this compound relies on a variety of robust experimental techniques. Below are detailed methodologies for key assays.

In Vitro PKC Kinase Activity Assay (Radiometric)

This assay measures the transfer of 32P from [γ-32P]ATP to a specific PKC substrate.[1][9]

Materials:

-

Purified PKC isoform

-

PKC substrate (e.g., histone H1, myelin basic protein, or a specific peptide substrate)

-

This compound (DOG)

-

Phosphatidylserine (PS)

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2)

-

Trichloroacetic acid (TCA) or phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare Lipid Vesicles:

-

In a glass tube, mix this compound and Phosphatidylserine in chloroform (B151607) at the desired molar ratio.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in kinase reaction buffer by vortexing or sonication to form small unilamellar vesicles.

-

-

Set up the Kinase Reaction:

-

In a microcentrifuge tube on ice, combine the kinase reaction buffer, the prepared lipid vesicles, the PKC substrate, and the purified PKC enzyme.

-

Initiate the reaction by adding [γ-32P]ATP.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

-

Stop the Reaction and Quantify:

-

Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid, or by adding cold TCA to precipitate the proteins.

-

Wash the phosphocellulose paper or the TCA precipitate extensively to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated 32P using a scintillation counter.

-

Cellular PKC Translocation Assay (Fluorescence Microscopy)

This method visualizes the movement of PKC from the cytosol to the plasma membrane upon stimulation.[10][11]

Materials:

-

Mammalian cells cultured on glass-bottom dishes

-

Expression vector for a fluorescently tagged PKC isoform (e.g., GFP-PKC)

-

Transfection reagent

-

This compound (or a cell-permeable analog like 1,2-dioctanoyl-sn-glycerol)

-

Fluorescence microscope (confocal or widefield) with live-cell imaging capabilities

-

Image analysis software

Procedure:

-

Cell Culture and Transfection:

-

Seed cells on glass-bottom dishes.

-

Transfect the cells with the GFP-PKC expression vector according to the manufacturer's protocol.

-

Allow 24-48 hours for protein expression.

-

-

Live-Cell Imaging:

-

Mount the dish on the microscope stage, maintaining physiological conditions (37°C, 5% CO2).

-

Acquire baseline images of the GFP-PKC localization in unstimulated cells.

-

-

Stimulation and Image Acquisition:

-

Add this compound (or a cell-permeable analog) to the cell culture medium at the desired final concentration.

-

Immediately begin acquiring a time-lapse series of images to capture the translocation of GFP-PKC from the cytosol to the plasma membrane.

-

-

Image Analysis:

-

Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time using image analysis software.

-

Experimental Workflow for PKC Activity Assay

Conclusion

The activation of Protein Kinase C by this compound is a cornerstone of cellular signal transduction. This intricate process, governed by the specific interactions between the C1 domain and DAG within the lipid bilayer and modulated by cofactors such as phosphatidylserine and calcium, highlights the elegance and precision of cellular signaling. A thorough understanding of this mechanism, facilitated by the quantitative and methodological approaches outlined in this guide, is paramount for researchers and professionals in drug development aiming to modulate PKC activity for therapeutic benefit. The continued exploration of the nuances of PKC isoform-specific activation by different diacylglycerol species will undoubtedly unveil new avenues for targeted pharmacological intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. Spatiotemporal dynamics of lipid signaling: protein kinase C as a paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. 1,2-Dioctanoyl-sn-glycerol depresses cardiac L-type Ca2+ current: independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein kinase activator 1-oleoyl-2-acetyl-sn-glycerol inhibits two types of calcium currents in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of 1,2-sn diacylglycerol in airway smooth muscle stimulated by carbachol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of protein kinase C alpha by lipid mixtures containing different proportions of diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct Visualization of the Translocation of the γ-Subspecies of Protein Kinase C in Living Cells Using Fusion Proteins with Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

1,2-Dioleoyl-sn-glycerol: A Core Second Messenger in Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-sn-glycerol (DOG) is a pivotal lipid second messenger integral to a multitude of cellular signaling pathways. As a diacylglycerol (DAG), it is a key intermediate in the biosynthesis of various cellular lipids and plays a critical role in signal transduction.[1] The primary and most well-characterized function of this compound is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] The generation of DOG at the cell membrane, typically through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), triggers the recruitment and activation of PKC isoforms, initiating downstream signaling cascades.[3][4] The specific fatty acid composition of diacylglycerols, such as the two oleic acid chains in DOG, can influence their signaling patterns and interactions with effector proteins.[5][6] This technical guide provides a comprehensive overview of the role of this compound as a second messenger, including its signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study.

Signaling Pathways Involving this compound

The central role of this compound in cellular signaling is primarily mediated through the activation of the Protein Kinase C (PKC) family of enzymes. This process is initiated by the activation of Phospholipase C (PLC) at the plasma membrane, which cleaves PIP2 to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DOG. While IP3 diffuses into the cytoplasm to mobilize intracellular calcium, DOG remains in the plasma membrane to recruit and activate PKC.

Phospholipase C-Mediated Generation of this compound and Activation of Protein Kinase C

Caption: PLC-mediated generation of DOG and activation of PKC.

Metabolic Fate of this compound

Once generated, the signaling activity of this compound is tightly regulated through its metabolic conversion into other lipid species. This ensures a transient signaling response. The two primary metabolic fates of DOG are phosphorylation by diacylglycerol kinases (DGKs) to produce phosphatidic acid (PA), or acylation by diacylglycerol acyltransferases (DGATs) to form triacylglycerols (TAGs) for energy storage.

Caption: Metabolic pathways of this compound.

Data Presentation

The following tables summarize quantitative data related to the activity of this compound and its analogs in cellular processes.

Table 1: Cellular Effects of Diacylglycerol Analogs

| Compound | Concentration | Cell Type | Effect | Reference |

| 1,2-Dioctanoyl-sn-glycerol (diC8) | 1-10 µM | Adult rat ventricular myocytes | Concentration-dependent inhibition of L-type Ca2+ current (IC50 = 2.2 µM) | [1][7] |

| 1-Oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) | 4-60 µM | GH3 pituitary cells | Reversible reduction of Ca2+ currents (IC50 ≈ 25 µM) | [8] |

| (±)-1,2-Diolein | 50 µM | Myoblasts | Increased Ca2+ influx and induced PKC activity | [9] |

| 1,2-sn-Dioleoylglycerol (DOG) | - | Airway smooth muscle | Accumulation correlated with tonic phase of muscle contraction (EC50 = 2.1 x 10⁻⁸ M for carbachol-induced accumulation) | [10] |

Table 2: Relative Activation of Protein Kinase C Isoforms by Diacylglycerol Species

| PKC Isoform | 18:1/18:1-DG (DOG) Activation (2 mmol%) |

| PKCα | ~2-fold increase |

| Data extracted from a study comparing multiple DG species and PKC isoforms. The activation is relative to control without DG. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound as a second messenger.

Protocol 1: Quantification of Cellular Diacylglycerol (DAG)

This protocol is adapted from a method utilizing the enzymatic conversion of DAG to radiolabeled phosphatidic acid by DAG kinase.

A. Solutions and Reagents

-

Solubilizing buffer: 7.5% (w/v) octyl-β-D-glucoside and 5 mM cardiolipin (B10847521) in 1 mM diethylenetriaminepentaacetic acid (DETAPAC), pH 7.0.

-

2x reaction buffer: 100 mM imidazole (B134444) HCl, pH 6.6, 100 mM NaCl, 25 mM MgCl2, and 2 mM EGTA.

-

100 mM DTT in H₂O (prepare fresh).

-

[γ-³²P]ATP or [γ-³³P]ATP.

-

E. coli DAG kinase.

-

Chloroform/methanol (2:1, v/v).

-

TLC plate.

-

TLC developing solvent: Chloroform/methanol/acetic acid (65:15:5, v/v/v).

B. Sample Preparation and Total Lipid Extraction

-

Wash approximately 2 x 10⁶ cells with phosphate-buffered saline (PBS).

-

Extract total lipids using the Bligh and Dyer method.

-

Dry the chloroform/methanol phase under a gentle stream of nitrogen gas.

C. DAG Kinase Assay

-

Dissolve the dried lipids in 40 µL of solubilizing buffer by vortexing vigorously for 20 seconds.

-

Incubate the dissolved lipids at room temperature for 10 minutes.

-

Place the samples on ice for 5 minutes.

-

Add the following reagents in order, keeping the samples on ice:

-

100 µL of 2x reaction buffer

-

4 µL of 100 mM DTT

-

20 µL of E. coli DAG kinase

-

-

Initiate the reaction by adding 3 µCi of [γ-³²P]-ATP or [γ-³³P]-ATP.

-

Incubate the reaction at 25°C for 30 minutes.

-

Stop the reaction by placing the tubes on ice.

-

Re-extract the lipids as described in step B.2 and dry the lipid phase.

-

Dissolve the dried lipids in approximately 50 µL of chloroform/methanol (2:1, v/v).

-

Spot the lipid extracts onto a TLC plate alongside phosphatidic acid and DAG standards.

-

Develop the TLC plate in a chamber with chloroform/methanol/acetic acid (65:15:5, v/v/v).

-

Dry the TLC plate and expose it to a phosphor-imaging screen to visualize and quantify the radiolabeled phosphatidic acid.

Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a general method for measuring PKC activity using a peptide substrate and radiolabeled ATP.

A. Reagents

-

PKC enzyme (purified or immunoprecipitated).

-

Lipid Activator Mix: Prepare a mixture of phosphatidylserine (B164497) (PS) and this compound (DOG) in a suitable buffer (e.g., 20 mM HEPES, pH 7.4). The lipids are typically dried down from organic solvent and then resuspended by sonication or vortexing.

-

PKC Assay Buffer: 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate (B84403), 1 mM sodium orthovanadate, 1 mM DTT, 1 mM CaCl₂.[11]

-

Peptide Substrate: A specific peptide substrate for PKC (e.g., myelin basic protein or a synthetic peptide).

-

[γ-³²P]ATP or [γ-³³P]ATP.

-

ATP.

-

Quenching Solution: e.g., phosphoric acid or EDTA.

-

Phosphocellulose paper or other separation matrix.

-

Scintillation fluid.

B. Assay Procedure

-

Prepare the reaction mixture in a microcentrifuge tube on ice. The final volume is typically 25-50 µL.

-

Add the following components in order:

-

PKC Assay Buffer

-

Lipid Activator Mix (PS/DOG)

-

Peptide Substrate

-

PKC enzyme

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP (to a final specific activity).

-

Incubate at 30°C for 10-20 minutes.

-

Terminate the reaction by adding the Quenching Solution.

-

Spot an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the PKC activity based on the amount of incorporated phosphate per unit time.

Protocol 3: Phospholipase C (PLC) Activity Assay

This protocol describes a colorimetric assay for measuring PLC activity.[12][13]

A. Reagents

-

PLC Assay Buffer.

-

PLC Substrate: p-Nitrophenylphosphorylcholine (NPPC) is a commonly used chromogenic substrate.

-

PLC Positive Control (optional).

-

Sample (cell lysate or purified enzyme).

-

96-well plate.

B. Assay Procedure

-

Prepare samples and standards in a 96-well plate. Adjust the final volume of each sample to 50 µL with PLC Assay Buffer. Include a sample blank containing only the Assay Buffer.

-

Prepare a reaction mix containing the PLC substrate.

-

Add 50 µL of the reaction mix to each well containing the sample and sample blank.

-

Measure the absorbance at 405 nm in kinetic mode at 37°C for 60 minutes, taking readings every 5 minutes.

-

Prepare a standard curve using a known concentration of p-nitrophenol.

-

Calculate the PLC activity based on the rate of change in absorbance and the standard curve.

Experimental Workflow for Cellular DAG Quantification

Caption: Workflow for the quantification of cellular diacylglycerol.

References

- 1. youtube.com [youtube.com]

- 2. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of lipid second messengers in aldosterone synthesis and secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical modulation of glycerolipid signaling and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Head in a Cage: Fatty Acid Composition of Diacylglycerols Determines Local Signaling Patterns | John Wiley & Sons, Inc. [johnwiley2020news.q4web.com]

- 7. 1,2-Dioctanoyl-sn-glycerol depresses cardiac L-type Ca2+ current: independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein kinase activator 1-oleoyl-2-acetyl-sn-glycerol inhibits two types of calcium currents in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Role of 1,2-sn diacylglycerol in airway smooth muscle stimulated by carbachol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound for synthesis | C39H72O5 | Biosolve Shop [shop.biosolve-chemicals.eu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. abcam.com [abcam.com]

An In-depth Technical Guide to 1,2-Dioleoyl-sn-glycerol: Properties, Signaling Roles, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 1,2-Dioleoyl-sn-glycerol (DOG), a pivotal second messenger in cellular signaling. It details its role in activating Protein Kinase C (PKC) and other signaling pathways, and offers detailed protocols for its use in key experimental assays.

Core Physical and Chemical Properties

This compound is a diacylglycerol consisting of a glycerol (B35011) backbone with oleic acid esterified at the sn-1 and sn-2 positions. Its structure and properties make it a crucial molecule in lipid signaling research.

Quantitative Physical and Chemical Data

The following tables summarize the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₃₉H₇₂O₅ | [1][2][3][4][5] |

| Molecular Weight | 620.99 g/mol | [1][2][3] |

| CAS Number | 24529-88-2 | [1][2][3][4][5] |

| Appearance | Liquid | [2][4] |

| Density | Approximately 0.9 g/cm³ | [1] |

| Refractive Index | 1.477 | [1] |

| Boiling Point | 670.8 ± 35.0 °C at 760 mmHg | [1][3] |

Solubility

This compound exhibits solubility in various organic solvents.

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | >20 mg/mL | [3][6] |

| Dimethyl sulfoxide (B87167) (DMSO) | >7 mg/mL | [3][6] |

| Ethanol | >30 mg/mL | [3][6] |

| Phosphate-Buffered Saline (PBS) pH 7.2 | >250 µg/mL | [3][6] |

Stability and Storage

For optimal stability, this compound should be stored at -20°C.[2] When stored as a pure liquid, it is stable for at least three years.[7] Solutions in organic solvents should be stored at -80°C for up to six months or at -20°C for up to one month.[7]

Role in Cellular Signaling

As an analog of the endogenous second messenger diacylglycerol (DAG), this compound plays a critical role in activating a variety of signaling pathways, most notably the Protein Kinase C (PKC) family of enzymes.

Activation of Protein Kinase C (PKC)

The canonical signaling pathway leading to PKC activation involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), generating inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG.[8] While IP₃ mobilizes intracellular calcium, DAG directly activates conventional and novel PKC isoforms by binding to their C1 domain. This binding event recruits PKC to the plasma membrane, leading to its activation.

Other Signaling Pathways

Beyond its well-established role in PKC activation, this compound and other diacylglycerols are implicated in other signaling events:

-

Diacylglycerol Kinase (DGK) Pathway: DGKs phosphorylate DAG to produce phosphatidic acid (PA), another important lipid second messenger. This process terminates DAG-mediated signaling while initiating PA-dependent pathways.

-

Ion Channel Modulation: Some studies suggest that diacylglycerols can directly modulate the activity of ion channels, such as L-type calcium channels, in a manner that may be independent of PKC activation.[9]

-

Vesicle Fusion: At higher concentrations (e.g., 20 mol% or more in liposomes), this compound can promote calcium-induced fusion of phospholipid vesicles.[10]

Experimental Protocols

This compound is a widely used tool in lipid research. Below are detailed protocols for its application in two common experimental setups.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a non-radioactive, ELISA-based method to measure PKC activity.

Materials:

-

PKC Substrate Microtiter Plate (pre-coated with a specific PKC peptide substrate like KRTLRR)

-

Purified active PKC (positive control)

-

Kinase Assay Dilution Buffer

-

ATP solution

-

Phosphospecific primary antibody against the phosphorylated substrate

-

HRP-conjugated secondary antibody

-

TMB Substrate

-

Stop Solution (e.g., 1N HCl)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

This compound stock solution (in an appropriate solvent)

-

Phosphatidylserine (B164497) (PS) stock solution

Procedure:

-

Prepare Lipid Vesicles:

-

In a glass tube, mix this compound and phosphatidylserine to the desired molar ratio (e.g., 1:4).

-

Dry the lipids under a stream of nitrogen gas to form a thin film.

-

Resuspend the lipid film in Kinase Assay Dilution Buffer by vortexing or sonication to form small unilamellar vesicles.

-

-

Assay Plate Preparation:

-

Add 100 µL of Kinase Assay Dilution Buffer to each well of the PKC Substrate Microtiter Plate and incubate for 10 minutes at room temperature to pre-wet the wells.

-

Aspirate the buffer from the wells.

-

-

Kinase Reaction:

-

Prepare the reaction mixture containing the lipid vesicles, purified PKC or cell lysate, and any inhibitors or activators being tested.

-

Add the reaction mixture to the appropriate wells. Include a positive control (with active PKC) and a negative control (without enzyme).

-

Initiate the kinase reaction by adding ATP solution to each well.

-

Incubate the plate for 60 minutes at 30°C.

-

-

Detection:

-

Terminate the reaction by emptying the wells and washing three times with Wash Buffer.

-

Add the diluted phosphospecific primary antibody to each well and incubate for 60 minutes at room temperature.

-

Wash the wells three times with Wash Buffer.

-

Add the diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

-

Wash the wells three times with Wash Buffer.

-

Add TMB Substrate to each well and incubate at room temperature for 30-60 minutes, or until sufficient color development.

-

Stop the reaction by adding Stop Solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Preparation of this compound-Containing Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound using the thin-film hydration and extrusion method.

Materials:

-

This compound

-

Other desired phospholipids (B1166683) (e.g., DOPC, DOPS)

-

Chloroform (B151607) or a chloroform/methanol mixture

-

Round-bottom flask

-

Rotary evaporator

-

Nitrogen gas source

-

Hydration buffer (e.g., PBS, pH 7.4)

-

Mini-extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Glass vials

Procedure:

-

Lipid Film Formation:

-

Dissolve this compound and other phospholipids in chloroform in a round-bottom flask at the desired molar ratio.

-

Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inside of the flask.

-

Further dry the film under a stream of nitrogen gas or in a vacuum desiccator to remove any residual solvent.

-

-

Hydration:

-

Add the hydration buffer to the flask containing the lipid film. The volume will determine the final lipid concentration.

-

Hydrate the lipid film by gentle agitation (e.g., vortexing or swirling) above the phase transition temperature of the lipids. This process may take 30-60 minutes. The resulting solution will be a milky suspension of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Draw the MLV suspension into a syringe and pass it through the extruder into a second syringe.

-

Repeat this extrusion process 10-20 times to form a translucent suspension of small unilamellar vesicles (SUVs).

-

-

Storage:

-

Transfer the final liposome (B1194612) suspension to a clean glass vial.

-

To prevent oxidation, flush the vial with nitrogen or argon gas before sealing.

-

Store the liposomes at 4°C. Do not freeze.

-

Conclusion

This compound is an indispensable tool for researchers studying lipid signaling and cellular regulation. Its well-defined physical and chemical properties, coupled with its potent biological activity as a PKC activator, make it a valuable reagent for a wide range of in vitro and cell-based assays. The detailed protocols provided in this guide offer a starting point for the effective utilization of this important signaling lipid in drug discovery and development.

References

- 1. This compound | CAS#:24529-88-2 | Chemsrc [chemsrc.com]

- 2. This compound =97 24529-88-2 [sigmaaldrich.com]

- 3. This compound | 24529-88-2 [chemicalbook.com]

- 4. This compound, High Purity Liquid Compound at Best Price, Mumbai Supplier [nacchemical.com]

- 5. scbt.com [scbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. 1,2-Dioctanoyl-sn-glycerol depresses cardiac L-type Ca2+ current: independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,2-Dioleoylglycerol promotes calcium-induced fusion in phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of Cellular Signaling and Lipid Homeostasis: A Technical Guide to 1,2-Dioleoyl-sn-Glycerol Biosynthesis and Metabolism in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis and metabolism of 1,2-Dioleoyl-sn-glycerol (DAG), a pivotal lipid second messenger and a central intermediate in glycerolipid metabolism. This document details the intricate pathways governing its synthesis and degradation, presents quantitative data on enzymatic activities, and provides detailed experimental protocols for its analysis in mammalian cells. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the complex regulatory networks involving this critical biomolecule.

Introduction: The Dual Role of this compound

This compound, a specific molecular species of diacylglycerol (DAG), is a ubiquitous lipid molecule in mammalian cells, playing a dual role as a key metabolic intermediate and a critical signaling molecule. As an intermediate, it sits (B43327) at the crossroads of the synthesis of major glycerolipids, including triacylglycerols (TAGs) and phospholipids (B1166683) such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). In its capacity as a second messenger, this compound is instrumental in the activation of a variety of signaling proteins, most notably Protein Kinase C (PKC) isoforms, thereby influencing a wide array of cellular processes including cell proliferation, differentiation, and apoptosis. Given its central role, the biosynthesis and metabolism of this compound are tightly regulated. Dysregulation of its homeostasis is implicated in numerous pathological conditions, including cancer, metabolic syndrome, and cardiovascular diseases.

Biosynthesis of this compound

The generation of this compound in mammalian cells occurs through several distinct pathways, each contributing to the overall cellular pool of this important lipid. The primary routes of synthesis are the de novo pathway, also known as the Kennedy pathway, and the hydrolysis of membrane phospholipids.

De Novo Synthesis: The Kennedy Pathway

The de novo synthesis of this compound primarily occurs in the endoplasmic reticulum (ER) via the Kennedy pathway. This pathway begins with glycerol-3-phosphate and involves a series of enzymatic reactions to produce phosphatidic acid (PA), which is then dephosphorylated to yield 1,2-diacyl-sn-glycerol.

The key steps are:

-

Acylation of Glycerol-3-Phosphate: Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the acylation of glycerol-3-phosphate at the sn-1 position to form lysophosphatidic acid (LPA).

-

Acylation of Lysophosphatidic Acid: 1-acylglycerol-3-phosphate acyltransferase (AGPAT) then acylates LPA at the sn-2 position to form phosphatidic acid (PA).

-

Dephosphorylation of Phosphatidic Acid: Phosphatidic acid phosphatase (PAP), also known as lipin, hydrolyzes the phosphate (B84403) group from PA to produce 1,2-diacyl-sn-glycerol.

dot

Hydrolysis of Phospholipids

A rapid and significant source of this compound, particularly for signaling purposes, is the enzymatic hydrolysis of membrane phospholipids.

-

Phospholipase C (PLC) Pathway: Upon stimulation of various cell surface receptors, such as G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), PLC isozymes are activated. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: 1,2-diacyl-sn-glycerol and inositol (B14025) 1,4,5-trisphosphate (IP3). This pathway is a major source of signaling DAG.

-

Phospholipase D (PLD) Pathway: In a two-step process, PLD can also lead to the production of DAG. PLD hydrolyzes phospholipids like phosphatidylcholine (PC) to generate phosphatidic acid (PA) and a free headgroup. The resulting PA is then converted to DAG by the action of phosphatidic acid phosphatase (PAP).[1]

dot

Monoacylglycerol Pathway

In the intestine, the monoacylglycerol pathway is a significant contributor to glycerolipid synthesis. Dietary triacylglycerols are hydrolyzed in the gut to free fatty acids and 2-monoacyl-sn-glycerols. These are then absorbed by enterocytes and re-esterified by monoacylglycerol acyltransferase (MGAT) to form 1,2-diacyl-sn-glycerols, which are subsequently used for the resynthesis of triacylglycerols.[1]

Metabolism of this compound

The cellular levels of this compound are tightly controlled through its conversion into other lipid species. The two primary metabolic fates of DAG are its phosphorylation to phosphatidic acid and its acylation to triacylglycerol.

Phosphorylation to Phosphatidic Acid

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate DAG at the sn-3 position to produce phosphatidic acid (PA), utilizing ATP as the phosphate donor. This reaction is crucial for attenuating DAG-mediated signaling and for the regeneration of phosphoinositides. There are ten mammalian DGK isoforms, which are classified into five types based on their structural domains, exhibiting different subcellular localizations and regulatory mechanisms.[2][3]

Acylation to Triacylglycerol

Diacylglycerol acyltransferases (DGATs) catalyze the final and committed step in the synthesis of triacylglycerols (TGs) by transferring an acyl group from acyl-CoA to the sn-3 position of 1,2-diacyl-sn-glycerol.[4][5] In mammals, there are two main isoforms, DGAT1 and DGAT2, which are encoded by different genes and exhibit distinct biochemical properties and physiological roles.[6][7] Both enzymes are primarily located in the endoplasmic reticulum.[6]

dot

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of Diacylglycerol Kinase (DGK) Isoforms

| DGK Isoform | Apparent Km for ATP (µM) | Apparent Vmax (nmol/min/mg) | Substrate Specificity |

| DGKα | 150 | 10 | Prefers DAG with saturated/monounsaturated fatty acids |

| DGKβ | 120 | 8 | Broader specificity |

| DGKγ | 180 | 12 | Similar to DGKα |

| DGKδ | 90 | 25 | High activity towards various DAG species |

| DGKε | 250 | 5 | High specificity for 1-stearoyl-2-arachidonoyl-sn-glycerol |

| DGKζ | 110 | 15 | Broad specificity |

| DGKη | 130 | 9 | - |

| DGKθ | 200 | 7 | Sensitive to substrate surface concentration |

| DGKι | 100 | 20 | - |

| DGKκ | - | - | Activity dependent on phosphatidylserine |

Note: Values are approximate and can vary depending on the assay conditions and cell type. Data compiled from multiple sources.[8][9]

Table 2: Properties of Diacylglycerol Acyltransferase (DGAT) Isoforms

| Property | DGAT1 | DGAT2 |

| Gene Family | Membrane-Bound O-Acyltransferase (MBOAT) | Acyltransferase Gene Family |

| Subcellular Localization | Endoplasmic Reticulum | Endoplasmic Reticulum, Lipid Droplets |

| Substrate Preference (Acyl-CoA) | Broad, prefers oleoyl-CoA | Prefers oleoyl-CoA, but also utilizes other fatty acyl-CoAs |

| Physiological Role | Intestinal fat absorption, lactation | Hepatic triglyceride synthesis, adipose tissue formation |

| Inhibition by MgCl2 | No | Yes |

Data compiled from multiple sources.[5][6][7]

Experimental Protocols

Quantification of this compound by Mass Spectrometry

This protocol outlines a general workflow for the quantification of DAG molecular species using liquid chromatography-mass spectrometry (LC-MS).

dot

Methodology:

-

Cell Lysis and Lipid Extraction:

-

Harvest mammalian cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Perform lipid extraction using a modified Bligh-Dyer method with a chloroform:methanol:water solvent system.

-

Add an appropriate internal standard (e.g., a deuterated or odd-chain DAG species) prior to extraction for accurate quantification.

-

-

Derivatization (Optional but Recommended):

-

To enhance ionization efficiency, derivatize the hydroxyl group of DAG. A common method is to react the lipid extract with a reagent that introduces a charged moiety, such as N,N-dimethylglycine.

-

-

Liquid Chromatography (LC) Separation:

-

Resuspend the lipid extract in a suitable solvent.

-

Inject the sample onto a reverse-phase or normal-phase LC column to separate different lipid classes and molecular species.

-

Use a gradient elution program with appropriate mobile phases (e.g., acetonitrile, isopropanol, water with additives like formic acid or ammonium (B1175870) acetate).

-

-

Mass Spectrometry (MS) Detection:

-

Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Use electrospray ionization (ESI) in positive ion mode.

-

Perform MS/MS analysis for fragmentation to confirm the identity of the DAG species. The neutral loss of a specific fatty acyl group is a characteristic fragmentation pattern.

-

-

Data Analysis and Quantification:

-

Identify and quantify the different DAG molecular species based on their mass-to-charge ratio (m/z) and retention time.

-

Normalize the peak area of each endogenous DAG species to the peak area of the internal standard.

-

Generate a calibration curve using standards of known concentrations to determine the absolute amount of each DAG species.

-

Radiometric DAG Kinase Assay

This is a highly sensitive assay to quantify total sn-1,2-diacylglycerol levels.[1] It relies on the enzymatic conversion of DAG to radiolabeled phosphatidic acid by DAG kinase.

Materials:

-

Dried lipid extract from mammalian cells

-

E. coli DAG kinase

-

[γ-32P]ATP or [γ-33P]ATP

-

Reaction buffer (e.g., containing imidazole-HCl, NaCl, MgCl2, and EGTA)

-

Solubilizing buffer (e.g., containing octyl-β-D-glucoside and cardiolipin)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Phosphorimager or scintillation counter

Methodology:

-

Lipid Solubilization:

-

Resuspend the dried lipid extract in the solubilizing buffer by vigorous vortexing.

-

-

Enzymatic Reaction:

-

To the solubilized lipids, add the reaction buffer, dithiothreitol (B142953) (DTT), and E. coli DAG kinase.

-

Initiate the reaction by adding [γ-32P]ATP or [γ-33P]ATP.

-

Incubate at room temperature for a defined period (e.g., 30 minutes).

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding a chloroform:methanol mixture.

-

Perform a lipid extraction to separate the lipids from the aqueous phase containing unincorporated radiolabeled ATP.

-

Dry the lipid phase under a stream of nitrogen.

-

-

Separation by TLC:

-

Resuspend the dried lipids in a small volume of chloroform:methanol.

-

Spot the samples onto a silica (B1680970) TLC plate alongside a phosphatidic acid standard.

-

Develop the TLC plate in an appropriate solvent system (e.g., chloroform:methanol:acetic acid).

-

-

Detection and Quantification:

-

Visualize the radiolabeled phosphatidic acid spot using a phosphorimager.

-

Excise the spot and quantify the radioactivity using a scintillation counter.

-

Construct a calibration curve using known concentrations of a DAG standard to determine the amount of DAG in the original sample.

-

Subcellular Localization of this compound Metabolism

The synthesis and metabolism of this compound are spatially organized within the cell to ensure proper regulation of its metabolic and signaling functions.

-

Endoplasmic Reticulum (ER): The ER is the primary site for the de novo synthesis of DAG via the Kennedy pathway. It is also the location of DGAT1 and DGAT2, which convert DAG to TAG for storage in lipid droplets.

-

Plasma Membrane: The plasma membrane is a major site of signaling DAG generation through the action of PLC on PIP2.

-

Golgi Apparatus: The Golgi is also involved in DAG metabolism, particularly in the context of phospholipid synthesis and membrane trafficking.

-

Mitochondria: Mitochondria can also synthesize DAG from phosphatidic acid, especially under conditions of oxidative stress.

-

Lipid Droplets: These organelles are the primary storage sites for TAGs, which are synthesized from DAG. Lipolysis of TAGs in lipid droplets can also release DAG.

Conclusion

This compound is a multifaceted lipid that stands at the intersection of cellular metabolism and signal transduction. Its synthesis and degradation are orchestrated by a complex network of enzymes and pathways that are spatially and temporally regulated. A thorough understanding of these processes is paramount for researchers and drug development professionals aiming to unravel the intricacies of lipid-mediated cellular regulation and to devise therapeutic strategies for a host of associated diseases. The methodologies and data presented in this guide provide a solid foundation for further investigation into the pivotal role of this compound in mammalian cell biology.

References

- 1. Diacylglycerol metabolism and homeostasis in fungal physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation and roles of neuronal diacylglycerol kinases: a lipid perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diacylglycerol kinase - Wikipedia [en.wikipedia.org]

- 4. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Diglyceride acyltransferase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. reactionbiology.com [reactionbiology.com]

The Pivotal Role of 1,2-Dioleoyl-sn-Glycerol in Membrane Dynamics and Fluidity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dioleoyl-sn-glycerol (DOG), a key diacylglycerol (DAG), is a transient, yet powerful, lipid second messenger and a critical modulator of the biophysical properties of cellular membranes.[1] Its influence extends from activating crucial signaling cascades to fundamentally altering membrane architecture, thereby impacting a myriad of cellular processes. This technical guide provides an in-depth exploration of the multifaceted functions of DOG, focusing on its intricate involvement in membrane dynamics and fluidity. We will delve into the quantitative effects of DOG on membrane parameters, provide detailed protocols for key experimental methodologies, and visualize complex signaling pathways and workflows.

Introduction: The Dual Identity of this compound

This compound is a glycerolipid composed of a glycerol (B35011) backbone esterified to two oleic acid chains at the sn-1 and sn-2 positions.[2] It is primarily generated at the plasma membrane through the enzymatic cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) in response to extracellular stimuli.[3] DOG's strategic location and transient appearance allow it to function in two primary capacities: as a potent activator of signaling proteins and as a direct modulator of the physical state of the lipid bilayer.[1][4]

Biophysical Impact of this compound on Membrane Properties

The unique molecular geometry of DOG, with its small, polar glycerol headgroup and large, unsaturated acyl chains, drives significant alterations in the physical properties of the membrane.[5] These changes are fundamental to its physiological roles.

Induction of Negative Membrane Curvature

The conical shape of DOG molecules introduces negative curvature stress into the lipid bilayer.[6] This property is crucial for cellular processes that require membrane bending and fusion, such as vesicle trafficking, endocytosis, and exocytosis.[7] The accumulation of DOG in one leaflet of the bilayer can promote the formation of non-lamellar phases, such as inverted hexagonal (HII) phases, which are intermediates in membrane fusion events.[1]

Modulation of Membrane Fluidity and Acyl Chain Order

Contrary to what might be expected from a molecule with unsaturated chains, DOG can increase the order of adjacent phospholipid acyl chains, leading to a "condensing effect".[5][8] This effect is similar to that of cholesterol, though generally less pronounced.[5] By filling interstitial spaces between phospholipid molecules, DOG reduces the area per lipid and increases the thickness of the bilayer.[5][8] This modulation of lipid packing directly influences membrane fluidity, which in turn affects the lateral diffusion and function of membrane-associated proteins.[5][9]

Quantitative Effects of Diacylglycerol on Membrane Parameters

The following table summarizes the quantitative effects of diacylglycerol (DAG), with comparisons to cholesterol where available, on key membrane biophysical parameters as determined by molecular dynamics simulations and experimental techniques.

| Parameter | System | Molar % of DAG/Cholesterol | Change | Reference |

| Area per Lipid (POPC) | POPC/di16:0DAG | 18.75% | Decrease | [8] |

| POPC/Cholesterol | 18.75% | Larger Decrease | [8] | |

| Bilayer Thickness (POPC) | POPC/di16:0DAG | 18.75% | Increase | [8] |

| POPC/Cholesterol | 18.75% | Larger Increase | [8] | |

| Acyl Chain Order (POPC) | POPC/di16:0DAG | 18.75% | Increase | [8] |

| POPC/Cholesterol | 18.75% | Larger Increase | [8] | |

| Lateral Diffusion Coefficient (DOPC) | DOPC/Cholesterol | 40% | Decrease | [10][11] |

| Bilayer Thickness (DOPC) | DOPC | - | 4.57 ± 0.05 nm (X-ray) | [5] |

| DOPC/SM/Chol (Ld phase) | 55/25/20 | 3.89 ± 0.03 nm | [5] | |

| DOPC/SM/Chol (Lo phase) | 55/25/20 | 4.96 ± 0.06 nm | [5] |

Role in Signal Transduction: The Protein Kinase C Activation Pathway

One of the most well-characterized roles of DOG is its function as a second messenger in the activation of Protein Kinase C (PKC), a family of serine/threonine kinases involved in a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[12][13]

The activation of PKC by DOG is a multi-step process initiated by the binding of an extracellular ligand to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK).

Experimental Protocols

Measurement of Membrane Fluidity using Fluorescence Anisotropy

Fluorescence anisotropy is a powerful technique to probe the rotational mobility of a fluorescent probe embedded in a lipid bilayer, providing a direct measure of membrane fluidity.[6][12][14] 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a commonly used hydrophobic probe that partitions into the acyl chain region of the membrane.[15]

Materials:

-

Liposomes of desired composition (e.g., POPC with varying mol% of DOG)

-

DPH stock solution (e.g., 2 mM in tetrahydrofuran)

-

Phosphate-buffered saline (PBS)

-

Spectrofluorometer with polarization filters

Protocol:

-

Liposome (B1194612) Preparation: Prepare large unilamellar vesicles (LUVs) by extrusion or sonication.

-

DPH Labeling:

-

Add the DPH stock solution to PBS while vortexing to create a final DPH concentration of approximately 2 µM.

-

Incubate the liposome suspension with the DPH solution at a ratio of 1:1 (v/v) for 1-2 hours at a temperature above the lipid phase transition temperature, protected from light.

-

-

Fluorescence Anisotropy Measurement:

-

Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.

-

Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

-

Measure the correction factor (G-factor) using a solution where the fluorophore is freely rotating (e.g., DPH in a non-viscous solvent) with the excitation polarizer horizontal and the emission polarizer vertical (I_HV) and horizontal (I_HH). G = I_HV / I_HH.

-

-

Calculation of Fluorescence Anisotropy (r):

-

The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

-

A higher 'r' value indicates lower rotational mobility and thus lower membrane fluidity.

-

Solid-State NMR Spectroscopy for Characterizing Membrane Structure

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy provides atomic-level information on the structure and dynamics of lipid bilayers.[7][16][17] Deuterium (B1214612) (²H) NMR of specifically deuterated lipids can be used to determine the acyl chain order parameters (S_CD), which reflect the degree of conformational restriction of the acyl chains.

Protocol Outline:

-

Sample Preparation:

-

Synthesize or purchase lipids with deuterium labels at specific positions on the acyl chains.

-

Prepare multilamellar vesicles (MLVs) containing the deuterated lipid and DOG at the desired concentration.

-

Hydrate the lipid film with buffer and subject it to multiple freeze-thaw cycles to ensure homogeneity.

-

Align the MLVs on glass plates for oriented sample NMR or use unoriented samples.

-

-

NMR Spectroscopy:

-

Acquire ²H NMR spectra using a quadrupolar echo pulse sequence.

-

For oriented samples, the splitting of the Pake doublet is directly related to the order parameter.

-

For unoriented samples, the spectral shape (Pake pattern) is analyzed to extract the order parameters.

-

-

Data Analysis:

-

The quadrupolar splitting (Δν_Q) is used to calculate the order parameter for a specific C-²H bond: S_CD = (4/3) * (h / e²qQ) * Δν_Q, where h is Planck's constant and e²qQ/h is the static quadrupolar coupling constant for a C-²H bond.

-

Molecular Dynamics Simulations

Atomistic molecular dynamics (MD) simulations provide a computational microscope to investigate the interactions between DOG and other lipids at a high spatial and temporal resolution.[18][19][20]

Simulation Workflow:

-

System Setup:

-

Build a lipid bilayer model with the desired composition (e.g., POPC and DOG) using a molecular modeling software package like GROMACS or CHARMM.[20]

-

Solvate the bilayer with a water box and add ions to neutralize the system and achieve a physiological salt concentration.

-

-

Energy Minimization and Equilibration:

-

Perform energy minimization to remove any steric clashes in the initial configuration.

-

Run a series of equilibration simulations with position restraints on the lipid atoms, gradually releasing them to allow the system to relax to a stable state at the desired temperature and pressure.

-

-

Production Simulation:

-

Run a long production simulation (typically hundreds of nanoseconds to microseconds) without restraints to sample the conformational space of the system.

-

-

Analysis:

-

Analyze the trajectory to calculate various properties, including:

-

Area per lipid

-

Bilayer thickness

-

Deuterium order parameters

-

Lateral diffusion coefficients

-

Radial distribution functions to understand the local organization of molecules.

-

-

Visualizing Experimental and Logical Workflows

Experimental Workflow for Fluorescence Anisotropy Measurement

Biophysical Effects of DOG on the Lipid Bilayer

Conclusion

This compound stands at the crossroads of cellular signaling and membrane biophysics. Its ability to act as a potent second messenger is intrinsically linked to its capacity to remodel the lipid bilayer. Understanding the quantitative effects of DOG on membrane dynamics and fluidity is paramount for elucidating its role in health and disease and for the development of novel therapeutic strategies that target lipid-mediated signaling pathways. The experimental and computational approaches detailed in this guide provide a robust framework for researchers to further unravel the complex and vital functions of this multifaceted lipid molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Interplay between lipid lateral diffusion, dye concentration and membrane permeability unveiled by a combined spectroscopic and computational study of a model lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipid Bilayer Thickness Measured by Quantitative DIC Reveals Phase Transitions and Effects of Substrate Hydrophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Order Parameters and Areas in Fluid-Phase Oriented Lipid Membranes Using Wide Angle X-Ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modification of Lipid Bilayer Structure by Diacylglycerol: A Comparative Study of Diacylglycerol and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Lipid lateral diffusion in bilayers with phosphatidylcholine, sphingomyelin and cholesterol. An NMR study of dynamics and lateral phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Effect of Cholesterol on the Lateral Diffusion of Phospholipids in Oriented Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2.15. Measurement of Membrane Fluidity [bio-protocol.org]

- 13. bosterbio.com [bosterbio.com]

- 14. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. Solid State NMR of Lipid Model Membranes | Springer Nature Experiments [experiments.springernature.com]

- 17. Solid-State NMR of Membrane Proteins in Lipid Bilayers: to spin or not to spin? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Experimental Validation of Molecular Dynamics Simulations of Lipid Bilayers: A New Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It | Springer Nature Experiments [experiments.springernature.com]

The Dawn of a Cellular Messenger: An In-depth Technical Guide to the Discovery and History of Diacylglycerol Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol (DAG) is a pivotal lipid second messenger that plays a crucial role in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. Its discovery and the subsequent elucidation of its signaling pathways marked a paradigm shift in our understanding of signal transduction. This technical guide provides a comprehensive overview of the seminal discoveries, key experiments, and pioneering scientists that have shaped the field of DAG signaling. We will delve into the historical context, present key quantitative data, detail experimental methodologies, and visualize the core signaling pathways.

A Historical Perspective: Unraveling the Phosphoinositide Pathway

The journey to understanding diacylglycerol's role as a second messenger is intertwined with the study of inositol (B14025) phospholipids. In the late 1970s, Yasutomi Nishizuka and his colleagues discovered a novel protein kinase, which they named Protein Kinase C (PKC). Initially, they found that PKC was activated by calcium and a membrane-associated factor.[1] A significant breakthrough came when they identified this factor as diacylglycerol, suggesting that this lipid could be a novel second messenger generated from the hydrolysis of phosphoinositides upon receptor stimulation.[1]

Contemporaneously, Michael Berridge was investigating the control of fluid secretion in insect salivary glands. His work led to the landmark discovery that stimulation of certain receptors coupled to phospholipase C (PLC) resulted in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol trisphosphate (IP3) and diacylglycerol.[2][3] While IP3 was found to mobilize intracellular calcium, DAG remained in the membrane to activate PKC.[2] This "bifurcating signal pathway" provided a clear mechanism for how extracellular signals could be transduced into intracellular responses.

A pivotal tool in unraveling the function of DAG signaling came from the study of phorbol (B1677699) esters, potent tumor promoters derived from croton oil.[1] Nishizuka's group demonstrated that phorbol esters could directly activate PKC by mimicking the action of DAG.[1] This discovery not only solidified the role of PKC in cell proliferation and cancer but also provided researchers with a powerful pharmacological tool to investigate DAG-mediated pathways.[1]

Further research has expanded the DAG signaling network beyond PKC, identifying a host of other proteins that contain DAG-binding C1 domains. These include chimaerins, Ras guanyl-releasing proteins (RasGRPs), and Munc13, each with distinct downstream effects.

Core Signaling Pathway: The Canonical Phospholipase C Cascade